Diphloretin phosphate
Description
Diphloretin phosphate (DPP) is a synthetic compound primarily recognized for its role in inhibiting prostaglandin (PG) breakdown, a mechanism critical in modulating inflammatory and vascular responses. Studies demonstrate that DPP acts on the organic acid transport system, effectively blocking the enzymatic inactivation of prostaglandins such as PGF₂α and PGE₂ . Its inhibitory potency is quantified by IC₅₀ values, which range from 20 µM in rabbit colon preparations to 28 µM in rabbit kidney supernatants, outperforming other non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (220–340 µM) and aspirin (1,100–10,000 µM) . DPP is also noted for its antagonistic effects on prostaglandin receptors, influencing vascular smooth muscle contractions and neurotransmitter release in experimental models .
Properties
CAS No. |
39201-04-2 |
|---|---|
Molecular Formula |
C30H27O12P |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
bis[4-[3-oxo-3-(2,4,6-trihydroxyphenyl)propyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C30H27O12P/c31-19-13-25(35)29(26(36)14-19)23(33)11-5-17-1-7-21(8-2-17)41-43(39,40)42-22-9-3-18(4-10-22)6-12-24(34)30-27(37)15-20(32)16-28(30)38/h1-4,7-10,13-16,31-32,35-38H,5-6,11-12H2,(H,39,40) |
InChI Key |
NGZJJNCWIBSKQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)OP(=O)(O)OC3=CC=C(C=C3)CCC(=O)C4=C(C=C(C=C4O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)OP(=O)(O)OC3=CC=C(C=C3)CCC(=O)C4=C(C=C(C=C4O)O)O |
Synonyms |
diphloretin phosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: IC₅₀ Values for Prostaglandin F₂α Inactivation in Rabbit Tissues
| Compound | Rabbit Colon (µM) | Rabbit Kidney (µM) |
|---|---|---|
| Diphloretin phosphate | 20 | 28 |
| Sulphasalazine | 50 | 64 |
| Indomethacin | 220 | 340 |
| Frusemide | 1,000 | — |
| Aspirin | 10,000 | 1,100 |
Key findings:
- Potency Hierarchy : DPP > Sulphasalazine > Indomethacin > Frusemide > Aspirin.
- Mechanistic Divergence : Unlike aspirin, which inhibits cyclooxygenase (COX) to block PG synthesis, DPP directly impedes PG degradation via transport system interference .
Functional and Structural Comparisons
Vascular Effects
Table 2: Mechanism-Based Comparison of Key Compounds
Research Findings and Implications
Vascular and Neurotransmitter Modulation
- DPP (10⁻⁶ M) suppresses TXB₂-potentiated noradrenaline release in dog mesenteric arteries by 39.3% at 2 Hz stimulation, demonstrating frequency-dependent efficacy .
- In cerebral arteries, DPP attenuates carbocyclic thromboxane A₂-induced contractions by 50%, suggesting its utility in managing vasospastic disorders .
Environmental and Clinical Relevance
- DPP’s superior potency over NSAIDs positions it as a research tool for dissecting PG pathways, though its clinical translation remains underexplored .
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying diphloretin phosphate’s inhibitory effects on prostaglandin inactivation?
- Methodological Answer : Isolated tissue preparations, such as rabbit colon or kidney tissues, are standard models. For vascular studies, dog mesenteric arteries precontracted with prostaglandin F2α (PGF2α) are effective. Ensure tissues are equilibrated in oxygenated physiological saline (e.g., Krebs-Henseleit solution) and treated with DPP at concentrations ranging from 10–100 µM. Controls should include untreated strips and reference inhibitors (e.g., indomethacin). Measure changes in contraction amplitude or prostaglandin metabolite levels via HPLC or radioimmunoassay .
Q. How is this compound’s inhibitory potency quantified in enzymatic assays?
- Methodological Answer : Use IC50 values (concentration causing 50% inhibition) derived from dose-response curves. Prepare serial dilutions of DPP (e.g., 1–100 µM) and incubate with enzymes (e.g., prostaglandin dehydrogenase) and substrates. Measure residual enzymatic activity via spectrophotometry (e.g., NADH oxidation at 340 nm). Compare with reference inhibitors (Table 1):
| Compound | IC50 (µM) | Tissue Model |
|---|---|---|
| This compound | 20–28 | Rabbit colon/kidney |
| Indomethacin | 220–340 | Rabbit colon/kidney |
| Aspirin | 1,000+ | Rabbit colon/kidney |
| Table 1: Comparative IC50 values for prostaglandin inactivation inhibitors . |
Q. What spectrophotometric methods are used to analyze this compound in biological solutions?
- Methodological Answer : For phosphate-containing compounds like DPP, use the vanadate-molybdate method :
Acidify samples to hydrolyze DPP into free phosphate.
Treat with vanadate-molybdate reagent to form a yellow complex.
Measure absorbance at 420 nm and interpolate concentrations via a calibration curve (e.g., 0–50 µM phosphate standards).
Validate results with statistical tools (e.g., LINEST function in Excel for regression analysis) and report concentrations as mean ± 95% confidence interval .
Advanced Research Questions
Q. How does this compound modulate thromboxane-mediated vascular responses, and what methodological controls are essential?
- Methodological Answer : In dog mesenteric arteries:
- Precontract tissues with PGF2α and apply cumulative doses of thromboxane analogs (e.g., TXB2).
- Treat with DPP (10⁻⁶–10⁻⁵ M) to assess its effect on contraction potentiation.
- Critical Controls :
- Endothelial integrity : Compare responses in endothelium-intact vs. denuded strips.
- Receptor specificity : Use antagonists (e.g., TXA2 receptor blockers) to isolate DPP’s action.
- Time-matched controls : Account for spontaneous changes in tissue responsiveness.
DPP at 10⁻⁵ M partially inhibits TXB2-induced potentiation but not sTXA2 effects, suggesting differential receptor interactions .
Q. How can researchers resolve contradictions in this compound’s efficacy across experimental conditions?
- Methodological Answer :
- Dose-Response Analysis : Ensure consistent DPP concentrations (e.g., 10⁻⁶–10⁻⁴ M) and exposure times (≥60 min pre-incubation).
- Tissue-Specific Factors : Account for variations in enzyme expression (e.g., prostaglandin synthases) across models.
- Statistical Validation : Use ANOVA with post-hoc tests to compare means across groups. For example, DPP’s inhibition of TXB2 effects may show variability (e.g., 5–39% potentiation reduction) depending on stimulation frequency (2–20 Hz) .
Q. What advanced techniques validate this compound’s interaction with prostaglandin receptors in vitro?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled prostaglandins (e.g., ³H-PGE2) to measure DPP’s displacement efficacy.
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in HEK293 cells expressing TXA2 receptors post-DPP treatment.
- Molecular Docking Simulations : Model DPP’s binding affinity to TXA2 receptors using software like AutoDock Vina.
Cross-validate results with functional assays (e.g., isolated artery contractions) to confirm physiological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
